molecular formula C27H28N2O7 B1669028 Cilnidipin CAS No. 132203-70-4

Cilnidipin

Katalognummer: B1669028
CAS-Nummer: 132203-70-4
Molekulargewicht: 492.5 g/mol
InChI-Schlüssel: KJEBULYHNRNJTE-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Wissenschaftliche Forschungsanwendungen

    Pharmacological Profile

    Cilnidipine uniquely targets both L-type (Cav1.2) and N-type (Cav2.2) calcium channels, leading to a dual mechanism of action that provides significant benefits in treating cardiovascular diseases. This dual action not only lowers blood pressure but also helps in reducing sympathetic nerve activity, contributing to its effectiveness in managing hypertension.

    Hypertension Management

    Cilnidipine has been extensively studied for its efficacy in controlling blood pressure. A meta-analysis of clinical trials indicates that cilnidipine significantly reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) without increasing heart rate or plasma catecholamines, making it suitable for patients with various forms of hypertension, including morning hypertension and white-coat hypertension .

    • Case Study : In a study involving 43 hypertensive patients, cilnidipine administration resulted in a reduction of morning SBP to below 135 mmHg in 58% of cases after eight weeks .

    Renal Protection

    Cilnidipine has shown promising results in protecting renal function, particularly in diabetic patients. A study indicated that cilnidipine significantly reduced microalbuminuria levels in hypertensive patients with type 2 diabetes mellitus, suggesting its role in renal protection .

    • Clinical Trial : In a randomized trial comparing cilnidipine with amlodipine, cilnidipine exhibited superior antiproteinuric effects and antioxidant activity, highlighting its potential benefits in chronic kidney disease management .

    Treatment of Raynaud's Phenomenon

    Cilnidipine is being investigated for its effectiveness in treating Raynaud's symptoms associated with systemic sclerosis. Its ability to alleviate peripheral pain conditions makes it a candidate for further research in this area .

    Safety and Side Effects

    Cilnidipine is generally well-tolerated, with a low incidence of adverse effects compared to other antihypertensive agents. However, rare cases of spontaneous hypoglycemia have been reported, particularly in non-diabetic individuals . Continuous monitoring is recommended for patients starting cilnidipine therapy.

    Summary of Clinical Findings

    Study TypePopulationTreatment DurationKey Findings
    Meta-analysisVarious hypertensive patientsVariesSignificant reduction in SBP and DBP without increased heart rate
    Randomized trialHypertensive patients with type 2 diabetes6 monthsSignificant reduction in microalbuminuria; better renal protective effects compared to amlodipine
    Case reportNon-diabetic femaleSingle instanceSpontaneous hypoglycemia after cilnidipine administration

    Biochemische Analyse

    Biochemical Properties

    Cilnidipine interacts with both N- and L-type calcium channels, which are types of voltage-dependent calcium channels found in various types of cells . By blocking these channels, Cilnidipine inhibits the influx of calcium ions into both vascular smooth muscle cells and neuronal cells . This dual action is unique to Cilnidipine and is not seen in most other calcium channel blockers .

    Cellular Effects

    Cilnidipine has been shown to have various effects on cells. It decreases blood pressure effectively without causing excessive reduction or tachycardia . It also has been reported to have renoprotective and antioxidant effects in hypertensive patients . In addition, it has been shown to have neuroprotective actions in a rat brain ischemia model .

    Molecular Mechanism

    Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure . Additionally, Cilnidipine works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .

    Temporal Effects in Laboratory Settings

    Cilnidipine has been shown to have a rapid absorption with a maximum peaked concentration after 2 hours . Its distribution tends to be higher in the liver as well as in kidneys, plasma, and other tissues . Cilnidipine does not present a high accumulation in the tissue after repeated oral administration .

    Metabolic Pathways

    Cilnidipine is metabolized by both the liver and kidney. It is rapidly metabolized by liver microsomes by a dehydrogenation process. The major enzymatic isoform involved in Cilnidipine dehydrogenation of the dihydropyridine ring is CYP3A .

    Transport and Distribution

    Cilnidipine presents a very rapid absorption with a maximum peaked concentration after 2 hours. Its distribution tends to be higher in the liver as well as in kidneys, plasma, and other tissues . Cilnidipine does not present a high accumulation in the tissue after repeated oral administration .

    Vorbereitungsmethoden

      Industrial Production: Industrial production methods for cilnidipine are proprietary information held by the manufacturers.

  • Analyse Chemischer Reaktionen

      Reactions: Cilnidipine undergoes typical reactions associated with dihydropyridine calcium channel blockers. These include oxidation, reduction, and substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions used in cilnidipine synthesis are not widely disclosed.

      Major Products: The primary product formed during cilnidipine synthesis is cilnidipine itself.

  • Vergleich Mit ähnlichen Verbindungen

      Einzigartigkeit: Die duale Wirkung von Cilnidipin sowohl auf L-Typ- als auch auf N-Typ-Kanäle unterscheidet es von anderen Kalziumantagonisten.

      Ähnliche Verbindungen: Obwohl this compound hervorsticht, haben andere Kalziumkanalblocker wie Amlodipin, Nifedipin und Felodipin ähnliche Wirkmechanismen.

    Biologische Aktivität

    Cilnidipine is a novel calcium channel blocker (CCB) that exhibits dual action by blocking both L-type and N-type calcium channels. This unique mechanism contributes to its diverse biological activities, particularly in cardiovascular and renal health. This article reviews the biological activity of cilnidipine, focusing on its pharmacological effects, clinical findings, and potential applications in treating hypertension and related conditions.

    Cilnidipine's dual blockade of calcium channels allows it to exert significant effects on both vascular smooth muscle and sympathetic nerve activity. The L-type calcium channels are primarily involved in vascular smooth muscle contraction, while N-type channels play a crucial role in neurotransmitter release from sympathetic nerves. Cilnidipine has been shown to inhibit norepinephrine release, leading to reduced sympathetic nervous system activity, which is beneficial in managing hypertension and preventing cardiac events .

    Pharmacological Profile

    1. Cardiovascular Effects:

    • Cilnidipine has demonstrated cardioprotective effects in various studies. In a rabbit model of myocardial infarction, cilnidipine reduced myocardial interstitial norepinephrine levels during ischemia and reperfusion, leading to smaller infarct sizes .
    • Clinical studies have shown that cilnidipine significantly lowers heart rate compared to other CCBs like amlodipine, likely due to its inhibition of cardiac sympathetic overactivity .

    2. Renal Protective Effects:

    • Cilnidipine has been found to be superior to amlodipine in preventing the progression of proteinuria in hypertensive patients. This is attributed to its ability to inhibit renal sympathetic nerve activity, thereby reducing glomerular hypertension .
    • A study indicated that cilnidipine significantly decreased urinary albumin levels and markers of oxidative stress (8-OHdG and L-FABP) compared to amlodipine .

    3. Antioxidant Activity:

    • Cilnidipine exhibits antioxidant properties that contribute to its renoprotective effects. It has been shown to exert stronger antioxidant activity than amlodipine in cultured human mesangial cells . This may help mitigate oxidative stress-related cellular injuries in the kidneys.

    Table 1: Summary of Key Clinical Studies on Cilnidipine

    Study TypePopulationDurationKey Findings
    Randomized Controlled TrialHypertensive patients24 weeksSignificant reduction in heart rate and uric acid levels; comparable BP reduction with amlodipine
    Phase 2A StudyPatients with Raynaud's phenomenon12 weeksCilnidipine reduced weekly attack frequency by 42.2% vs. placebo
    Prospective StudyHypertensive patients with type 2 diabetes6 monthsSignificant reduction in microalbuminuria and blood pressure; improved renal function markers

    Case Studies

    • Cilnidipine-Induced Hypoglycemia:
      A case study reported cilnidipine's effect on insulin sensitivity, achieving a 21% improvement in a patient with essential hypertension . This suggests potential metabolic benefits beyond blood pressure control.
    • Renoprotective Effects:
      In a cohort of hypertensive patients receiving renin-angiotensin system inhibitors, cilnidipine treatment resulted in significant reductions in urinary protein levels and oxidative stress markers after six months compared to traditional therapies .

    Eigenschaften

    IUPAC Name

    3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KJEBULYHNRNJTE-DHZHZOJOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H28N2O7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID0046309
    Record name Cilnidipine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0046309
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    492.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Boiling Point

    653ºC
    Record name Cilnidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09232
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Solubility

    Insoluble
    Record name Cilnidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09232
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Mechanism of Action

    Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure.
    Record name Cilnidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09232
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    CAS No.

    132203-70-4, 132295-21-7, 132338-87-5
    Record name Cilnidipine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=132203-70-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cilnidipine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cilnidipine, (-)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cilnidipine, (+)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cilnidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09232
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Cilnidipine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0046309
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CILNIDIPINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name CILNIDIPINE, (+)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name CILNIDIPINE, (-)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Melting Point

    110ºC
    Record name Cilnidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09232
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Cilnidipine
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    Cilnidipine
    Reactant of Route 3
    Reactant of Route 3
    Reactant of Route 3
    Cilnidipine
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    Cilnidipine
    Reactant of Route 5
    Reactant of Route 5
    Cilnidipine
    Reactant of Route 6
    Reactant of Route 6
    Cilnidipine

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.